N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding 79-89% . This catalyst can be easily separated and reused for multiple runs.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit protein tyrosine phosphatase-1B (PTB-1B), which plays a role in regulating insulin signaling and glucose homeostasis . This inhibition can lead to antidiabetic effects in vivo.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its antimicrobial activity and photophysical properties.
N’-(1,3-benzothiazol-2-yl)-4-substituted benzamides: Evaluated for their biological activities, including antifungal and antibacterial properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide stands out due to its combination of benzoxazole and dimethoxyphenyl groups, which contribute to its unique photophysical properties and diverse biological activities. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-27-20-12-7-15(13-21(20)28-2)14-22(26)24-17-10-8-16(9-11-17)23-25-18-5-3-4-6-19(18)29-23/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKGEERTQBKSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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